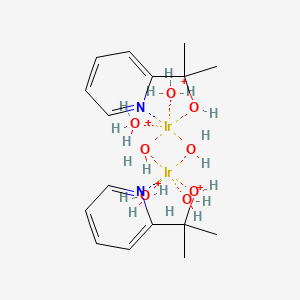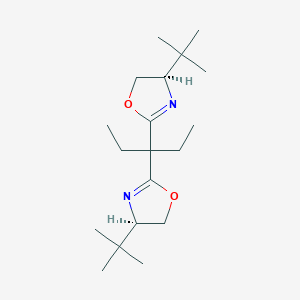
tetraoxidanium;iridium;2-pyridin-2-ylpropan-2-ol;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraoxidanium;iridium;2-pyridin-2-ylpropan-2-ol;dihydrate is a complex compound that incorporates iridium as a central metal atom coordinated with 2-pyridin-2-ylpropan-2-ol and tetraoxidanium ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraoxidanium;iridium;2-pyridin-2-ylpropan-2-ol;dihydrate typically involves the coordination of iridium with 2-pyridin-2-ylpropan-2-ol under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the coordination process. The reaction conditions, including temperature and pH, are carefully monitored to ensure the successful formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification through crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tetraoxidanium;iridium;2-pyridin-2-ylpropan-2-ol;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it may act as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it may be reduced by suitable reducing agents.
Substitution: The ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the compound, while substitution reactions may result in new iridium complexes with different ligands.
Scientific Research Applications
Tetraoxidanium;iridium;2-pyridin-2-ylpropan-2-ol;dihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to interact with DNA and other cellular components.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of tetraoxidanium;iridium;2-pyridin-2-ylpropan-2-ol;dihydrate involves its interaction with molecular targets through coordination chemistry. The iridium center can form bonds with various substrates, facilitating catalytic reactions. In biological systems, the compound may interact with DNA and proteins, leading to changes in cellular function and potentially inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Iridium(III) complexes: These compounds share similar photophysical properties and are used in similar applications, such as OLEDs and catalysis.
Ruthenium complexes: Ruthenium-based compounds also exhibit interesting photophysical properties and are used in biological imaging and as therapeutic agents.
Platinum complexes: Known for their use in cancer therapy, platinum complexes have similar coordination chemistry and biological activity.
Uniqueness
Tetraoxidanium;iridium;2-pyridin-2-ylpropan-2-ol;dihydrate is unique due to its specific combination of ligands and the presence of iridium, which imparts distinct photophysical properties and catalytic activity
Properties
IUPAC Name |
tetraoxidanium;iridium;2-pyridin-2-ylpropan-2-ol;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11NO.2Ir.6H2O/c2*1-8(2,10)7-5-3-4-6-9-7;;;;;;;;/h2*3-6,10H,1-2H3;;;6*1H2/p+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYWBHVVHARALV-UHFFFAOYSA-R |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=N1)O.CC(C)(C1=CC=CC=N1)O.[OH3+].[OH3+].[OH3+].[OH3+].O.O.[Ir].[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38Ir2N2O8+4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid](/img/structure/B6303686.png)

![(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6303696.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B6303707.png)
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride](/img/structure/B6303712.png)
![(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;formic acid](/img/structure/B6303717.png)
![acetic acid;(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6303726.png)
![acetic acid;(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B6303727.png)





